molecular formula C14H13N3O4 B6225682 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1468761-60-5

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6225682
CAS RN: 1468761-60-5
M. Wt: 287.3
InChI Key:
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Description

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, or 5-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (5-AMIDI), is an organic compound with a variety of uses in scientific research. It is a cyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol. 5-AMIDI is an important intermediate in the synthesis of several pharmaceuticals, such as the anti-cancer drug topotecan. It is also used as a reagent in organic synthesis and is used to study the properties of proteins and other biological molecules.

Scientific Research Applications

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a variety of applications in scientific research. It is used as a reagent in organic synthesis, and it is used to study the properties of proteins and other biological molecules. 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is also used in the synthesis of several pharmaceuticals, such as the anti-cancer drug topotecan. Additionally, 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been used in the synthesis of other important compounds, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

The mechanism of action of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the synthesis of proteins and other biological molecules. Additionally, 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been found to interact with certain receptors in the body, which may explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other biological molecules. Additionally, 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been found to interact with certain receptors in the body, which may explain its effects on biochemical and physiological processes. Furthermore, 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been found to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has several advantages. First, it is relatively inexpensive and is available from a variety of suppliers. Additionally, it is easy to handle and use in laboratory experiments. Furthermore, it has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its use to study the properties of proteins and other biological molecules.
However, there are also some limitations to the use of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments. First, it is not yet fully understood how the compound works, so it is difficult to predict its effects in certain situations. Additionally, the compound may interact with other compounds in the laboratory, which could lead to unexpected results. Furthermore, the compound may be toxic in high concentrations, so it is important to use it with caution.

Future Directions

There are a number of potential future directions for research involving 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. First, further research is needed to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to better understand the compound’s interactions with other compounds in the laboratory, which could lead to new applications for the compound. Furthermore, further research is needed to develop new and improved synthetic methods for the production of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione and its derivatives. Finally, further research is needed to explore the potential therapeutic applications of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, such as its use as an anti-inflammatory agent or as an anti-cancer drug.

Synthesis Methods

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is synthesized from 2-amino-6-methylpiperidine-3-one, which is reacted with 2,3-dichloro-1,3-dioxane in the presence of a base, such as sodium hydroxide. The reaction proceeds through a series of steps, including an initial nucleophilic attack on the 2-amino-6-methylpiperidine-3-one, followed by a proton transfer and a second nucleophilic attack. The reaction is then completed by a ring closure and an elimination of the chlorine atoms. The overall reaction is shown in Figure 1.
Figure 1: Synthesis of 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form 3,4-dimethoxy-2-nitrobenzaldehyde. This intermediate is then reduced to 3,4-dimethoxyaniline, which is subsequently reacted with phthalic anhydride to form 5-amino-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. The final step involves the reaction of this intermediate with 1-methyl-2,6-dioxopiperidine-3-carboxylic acid to form the target compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "phthalic anhydride", "3,4-dimethoxyaniline", "1-methyl-2,6-dioxopiperidine-3-carboxylic acid" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form 3,4-dimethoxy-2-nitrobenzaldehyde", "Reduction of 3,4-dimethoxy-2-nitrobenzaldehyde to 3,4-dimethoxyaniline using a reducing agent such as tin(II) chloride", "Reaction of 3,4-dimethoxyaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid to form 5-amino-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione", "Reaction of 5-amino-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione with 1-methyl-2,6-dioxopiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione" ] }

CAS RN

1468761-60-5

Product Name

5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Molecular Formula

C14H13N3O4

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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